molecular formula C28H25N3O2S B2385110 1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203019-23-1

1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2385110
CAS No.: 1203019-23-1
M. Wt: 467.59
InChI Key: PYHDJNFNMNDFGU-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that has garnered significant interest in scientific research due to its potential biological activities and applications. This complex chemical structure combines elements of benzhydryl, thiophene, and tetrahydroquinoline, making it a versatile molecule for various studies.

Preparation Methods

The synthesis of 1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Thiophene-2-Carbonyl Group: This step involves the acylation of the tetrahydroquinoline core with thiophene-2-carbonyl chloride under basic conditions.

    Formation of the Benzhydryl Urea Moiety: The final step involves the reaction of the intermediate with benzhydrylamine and an isocyanate to form the urea linkage.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can be compared with other similar compounds, such as:

    1-Benzhydryl-3-(5-(thiophene-2-yl)-1,3,4-oxadiazol-2-yl)urea: This compound also contains a benzhydryl and thiophene moiety but differs in the heterocyclic core, which is an oxadiazole instead of a tetrahydroquinoline.

    1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea: This compound has a similar structure but with a different substitution pattern on the thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

IUPAC Name

1-benzhydryl-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c32-27(25-14-8-18-34-25)31-17-7-13-22-19-23(15-16-24(22)31)29-28(33)30-26(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,8-12,14-16,18-19,26H,7,13,17H2,(H2,29,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHDJNFNMNDFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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